Salicylaldehyde

描述

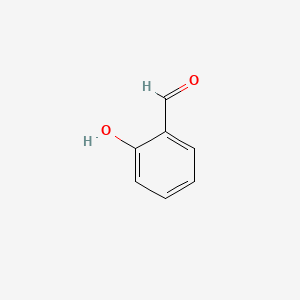

Salicylaldehyde is a hydroxybenzaldehyde carrying a hydroxy substituent at position 2. It has a role as a nematicide and a plant metabolite.

This compound is a natural product found in Decalepis hamiltonii, Cinnamomum sieboldii, and other organisms with data available.

2-Hydroxybenzaldehyde is found in common buckwheat. 2-Hydroxybenzaldehyde is present in cinnamon (Cinnamomum versum). 2-Hydroxybenzaldehyde is a flavouring ingredient.

Structure

3D Structure

属性

IUPAC Name |

2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQUZDBALVYZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29734-89-2 | |

| Record name | Benzaldehyde, 2-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29734-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1021792 | |

| Record name | Salicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; colorless or pale yellow; bitter almond odor. Sinks and mixes slowly in water. (USCG, 1999), Colorless or dark red liquid with a bitter odor of almonds; [Hawley] Colorless or pale yellow liquid; [CAMEO] Colorless or light yellow oily liquid with almond-like odor; [MSDSonline], Liquid, colourless to straw coloured oily liquid with a pungent, bitter, almond-like odour | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6989 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Salicyladehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/817/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

386 °F at 760 mmHg (USCG, 1999), 197 °C, 196.00 to 197.00 °C. @ 760.00 mm Hg | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

172 °F (USCG, 1999), ca.78 °C (172 °F) - closed cup | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water, 1.7X10+4 mg/L at 86 °C, Slightly soluble in water, Slightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzene, Soluble in most organic solvents and oils, 17 mg/mL at 86 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Salicyladehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/817/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1674 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.167 g/cu cm at 20 °C/4 °C, 1.159-1.170 | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salicyladehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/817/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1) | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.09 mmHg at 90 °F (USCG, 1999), 0.59 [mmHg], 0.593 mm Hg at 25 °C /calculated from experimentally derived coefficients/ | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6989 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless, oily liquid or dark-red oil, Colorless to straw, oily liquid | |

CAS No. |

90-02-8, 27761-48-4 | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC187662 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SALICYLALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Salicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17K64GZH20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19.4 °F (USCG, 1999), -7 °C, 0.7 °C | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Reimer-Tiemann Reaction: Mechanism and Synthesis of Salicylaldehyde

Abstract

The Reimer-Tiemann reaction, a cornerstone of synthetic organic chemistry, provides a reliable method for the ortho-formylation of phenols, most notably in the conversion of phenol to salicylaldehyde.[1][2][3] Discovered by Karl Reimer and Ferdinand Tiemann, this electrophilic aromatic substitution reaction utilizes chloroform (CHCl₃) and a strong base to generate a highly reactive dichlorocarbene intermediate.[2][4][5][6] This guide offers an in-depth exploration of the reaction's intricate mechanism, a field-proven experimental protocol, and a discussion of the critical parameters that govern its efficiency and selectivity. By synthesizing detailed mechanistic insights with practical laboratory procedures, this document serves as a comprehensive resource for professionals engaged in the synthesis of aromatic aldehydes, which are crucial precursors in the pharmaceutical, fragrance, and dye industries.[1][7][8][9]

The Core Mechanism: A Stepwise Dissection

The Reimer-Tiemann reaction is fundamentally an electrophilic aromatic substitution.[1][10] Its successful execution hinges on the in-situ generation of dichlorocarbene (:CCl₂), an aggressive electrophile that attacks the electron-rich phenoxide ring. The mechanism can be logically broken down into three primary stages.

Stage 1: Generation of the Dichlorocarbene Electrophile

The reaction is initiated by the interaction between chloroform and a strong base, typically an aqueous solution of sodium or potassium hydroxide.[6][9]

-

Deprotonation of Chloroform: The hydroxide ion (⁻OH) abstracts the acidic proton from chloroform, forming the trichloromethanide carbanion (⁻CCl₃).[4][5][6]

-

Alpha-Elimination: This carbanion is unstable and rapidly undergoes alpha-elimination, expelling a chloride ion (Cl⁻) to yield the neutral, yet highly electron-deficient, dichlorocarbene (:CCl₂).[2][4][10] This species is the principal reactive electrophile in the reaction.[2]

Stage 2: Phenoxide Formation and Electrophilic Attack

Concurrently, the phenolic substrate is activated by the basic medium.

-

Phenol Deprotonation: The hydroxide base deprotonates the hydroxyl group of phenol, generating a phenoxide ion.[2][4][6]

-

Nucleophilic Activation: The resulting negative charge on the oxygen atom is delocalized into the benzene ring, significantly increasing its nucleophilicity and rendering it susceptible to electrophilic attack.[2][4][6]

-

Electrophilic Attack: The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene.[4][7] This attack is regioselective, preferentially occurring at the ortho position relative to the hydroxyl group.[1][7] This selectivity is attributed to a combination of the strong electron-donating effect of the -O⁻ group activating the ortho and para positions and potential coordination between the sodium ion, the phenoxide oxygen, and the incoming dichlorocarbene, which favors proximity to the ortho position.[1]

Stage 3: Hydrolysis and Product Formation

The final stage involves the conversion of the dichloromethyl group into the final aldehyde functionality.

-

Intermediate Formation: The attack by the phenoxide on the dichlorocarbene results in the formation of a dichloromethyl-substituted phenol intermediate.[2][4]

-

Basic Hydrolysis: This intermediate undergoes hydrolysis in the presence of the excess hydroxide base. The two chlorine atoms are replaced by hydroxyl groups, forming an unstable gem-diol.

-

Dehydration and Tautomerization: The gem-diol intermediate readily loses a molecule of water to form the aldehyde.

-

Acidification: A final acidic workup is required to neutralize the reaction mixture and protonate the phenoxide, yielding the final product, ortho-hydroxybenzaldehyde (this compound).[3][4]

Mechanistic Diagram

The following diagram illustrates the complete mechanistic pathway of the Reimer-Tiemann reaction.

Caption: Figure 1: Stepwise mechanism of the Reimer-Tiemann reaction.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound from phenol. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Equipment:

| Reagent/Equipment | Quantity/Specification |

| Phenol | 18.8 g |

| Sodium Hydroxide (NaOH) | 60 g |

| Chloroform (CHCl₃) | 30 mL |

| Deionized Water | 80 mL |

| Hydrochloric Acid (HCl) | Concentrated, as needed for acidification |

| Round-bottom flask | 500 mL |

| Reflux condenser | |

| Dropping funnel | |

| Heating mantle | |

| Magnetic stirrer and stir bar | |

| Steam distillation apparatus | |

| Separatory funnel | |

| Beakers, Erlenmeyer flasks |

Procedure:

-

Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Place the flask in a heating mantle.

-

Base and Phenol Addition: In the flask, dissolve 60 g of sodium hydroxide in 80 mL of deionized water. Once dissolved and cooled slightly, add 18.8 g of phenol. Stir the mixture until the phenol fully dissolves.

-

Heating: Gently heat the mixture to 60-65°C using the heating mantle.[11]

-

Chloroform Addition: Add 30 mL of chloroform to the dropping funnel. Add the chloroform dropwise to the reaction mixture over approximately 30-60 minutes while maintaining the temperature at 60-65°C.[11] The reaction is exothermic, so careful control of the addition rate is crucial to prevent overheating.[4]

-

Reflux: After the chloroform addition is complete, continue to heat and stir the mixture under reflux for an additional 60-90 minutes to ensure the reaction goes to completion.

-

Workup - Chloroform Removal: Remove the heating mantle and allow the mixture to cool. Arrange for simple distillation to remove the excess chloroform.

-

Workup - Acidification: Cool the remaining dark reaction mixture in an ice bath. Carefully acidify the mixture by slowly adding concentrated hydrochloric acid until it is strongly acidic (test with pH paper).

-

Purification - Steam Distillation: Subject the acidified mixture to steam distillation. This compound, being steam-volatile, will co-distill with water. The unreacted phenol and the para-isomer will also distill to some extent.

-

Extraction: Collect the distillate, which will appear as a milky emulsion. Transfer the distillate to a separatory funnel and extract the this compound using a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude this compound. Further purification can be achieved via fractional distillation.

Experimental Workflow Diagram

Caption: Figure 2: A generalized workflow for the synthesis of this compound.

Key Reaction Parameters and Considerations

The yield and selectivity of the Reimer-Tiemann reaction are sensitive to several factors.

| Parameter | Influence on Reaction | Causality & Field Insights |

| Solvent System | Critical for reactant interaction | NaOH is insoluble in CHCl₃, necessitating a biphasic system.[2][4] Vigorous stirring, phase-transfer catalysts (e.g., quaternary ammonium salts), or emulsifying agents (e.g., 1,4-dioxane) are employed to increase the interfacial area and enhance reaction rates.[4][5] Anhydrous, non-aqueous systems have also been developed to improve ortho-selectivity.[12] |

| Temperature | Controls reaction rate and exotherm | The reaction requires initial heating to proceed.[4][6] However, it can become highly exothermic once initiated.[4] Inadequate temperature control can lead to thermal runaway and reduced yields due to side reactions. |

| Base Concentration | Affects carbene and phenoxide formation | A high concentration of a strong base is essential for the efficient deprotonation of both chloroform and phenol.[10] |

| Substrate Structure | Determines reactivity and product distribution | Electron-donating groups on the phenol ring generally favor ortho-formylation.[7] If both ortho positions are blocked, formylation will occur at the para position.[6][9] Electron-withdrawing groups can decrease reactivity.[7] |

| Side Products | Reduces yield of desired product | The primary side product is typically the para-isomer, p-hydroxybenzaldehyde.[5] Other byproducts, known as abnormal Reimer-Tiemann products, can include dichloromethyl-substituted cyclohexadienones, especially with substituted phenols.[13][14] |

Scope and Variations

The utility of the Reimer-Tiemann reaction extends beyond the synthesis of this compound.

-

Other Phenolic Substrates: The reaction is effective for other hydroxy-aromatic compounds, such as naphthols.[2][5][6]

-

Heterocyclic Compounds: Electron-rich heterocycles like pyrroles and indoles also undergo the reaction.[2][4] However, with pyrroles, ring-expansion to form 3-chloropyridines can occur, a process known as the Ciamician-Dennstedt rearrangement.[10][13]

-

Reaction Variation: A significant variation involves substituting chloroform with carbon tetrachloride (CCl₄). This modification leads to the formation of a carboxylic acid group instead of an aldehyde, converting phenol into salicylic acid.[2][5]

Despite its utility, the reaction has limitations. Substrates containing functional groups that can react with dichlorocarbene, such as alkenes (forming dichlorocyclopropanes) or amines (forming isocyanides), may be unsuitable.[2][15] Furthermore, the strongly basic and high-temperature conditions are not tolerated by all molecules.[2]

Conclusion

The Reimer-Tiemann reaction remains an indispensable tool in organic synthesis for the ortho-formylation of phenols. Its mechanism, centered on the generation and reaction of dichlorocarbene, is a classic example of electrophilic aromatic substitution. While challenges such as modest yields, the formation of side products, and harsh reaction conditions exist, a thorough understanding of the underlying mechanism and careful control of experimental parameters allow for its effective application. The resulting this compound and its derivatives are invaluable building blocks in the development of pharmaceuticals, agrochemicals, dyes, and fragrances, cementing the enduring importance of this classic named reaction in modern chemistry.[1][8]

References

- 1. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Reimer and Tiemann Reaction – Explanation, Reaction Conditions, and Important FAQs [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 6. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 7. psiberg.com [psiberg.com]

- 8. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]

- 9. pharmdguru.com [pharmdguru.com]

- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. US3972945A - Process for the selective synthesis of salicylaldehydes - Google Patents [patents.google.com]

- 13. organicreactions.org [organicreactions.org]

- 14. researchgate.net [researchgate.net]

- 15. lscollege.ac.in [lscollege.ac.in]

Salicylaldehyde intramolecular hydrogen bonding effects

An In-depth Technical Guide to the Core Effects of Intramolecular Hydrogen Bonding in Salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound serves as a quintessential model for understanding the profound influence of intramolecular hydrogen bonds (IHBs) on molecular properties and reactivity. This technical guide offers a comprehensive exploration of the IHB in this compound, detailing its structural and spectroscopic signatures, thermodynamic consequences, and implications for chemical reactivity. By synthesizing data from nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, alongside computational insights, this document provides a holistic view of this fundamental non-covalent interaction. Detailed experimental protocols and data interpretation frameworks are presented to equip researchers, scientists, and drug development professionals with the knowledge to characterize and leverage IHBs in their own work.

Introduction: The Significance of Intramolecular Hydrogen Bonds

An intramolecular hydrogen bond (IHB) is a non-covalent interaction between a hydrogen atom covalently bonded to a donor atom (D) and an acceptor atom (A) within the same molecule (D-H···A). This internal linkage, particularly when it forms a stable five- or six-membered ring, can dramatically alter a molecule's conformation, physical properties, and chemical behavior.[1] In the realm of drug development, IHBs are of paramount importance as they can influence a molecule's lipophilicity, membrane permeability, and binding affinity to biological targets by masking polar groups and stabilizing specific conformations.

This compound, with its ortho-hydroxyl and aldehyde groups, provides a classic example of a strong IHB, forming a stable six-membered pseudo-aromatic ring.[2][3] This internal chelation is responsible for its distinct properties when compared to its meta and para isomers, which lack the proximity for such an interaction and instead engage in intermolecular hydrogen bonding.[2][4]

Structural and Energetic Landscape of the this compound IHB

The IHB in this compound involves the hydrogen of the hydroxyl group acting as the donor and the carbonyl oxygen of the aldehyde group serving as the acceptor.[2][3] This interaction imposes a planar, rigid conformation on the molecule.

Crystallographic and Computational Evidence

Single-crystal X-ray diffraction studies provide definitive geometric data on the IHB in the solid state. These studies reveal a short O···O distance, typically in the range of 2.5 to 2.6 Å, which is indicative of a strong hydrogen bond.[2]

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in quantifying the energetic and electronic aspects of this bond.[5] Theoretical calculations estimate the hydrogen-bonding energy in this compound to be approximately 9 kcal/mol.[5] These studies also corroborate the experimental geometric parameters and provide insights into the electronic charge redistribution upon IHB formation.[5][6]

Caption: Molecular structure of this compound with the intramolecular hydrogen bond.

Spectroscopic Characterization of the Intramolecular Hydrogen Bond

The presence and strength of the IHB in this compound are readily probed through various spectroscopic techniques. Each method provides a unique signature of this internal interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for directly observing the IHB.[2] The key indicator is the chemical shift of the hydroxyl proton (OH).

-

Downfield Chemical Shift: The hydroxyl proton in this compound is significantly deshielded due to the hydrogen bond, causing its resonance to appear far downfield, typically in the range of 10.8 - 11.2 ppm.[2]

-

Concentration Independence: A hallmark of an intramolecular hydrogen bond is the insensitivity of the hydroxyl proton's chemical shift to changes in sample concentration.[2][4] In contrast, intermolecular hydrogen bonds are concentration-dependent, with the chemical shift moving upfield upon dilution.[2]

-

Sample Preparation: Prepare a series of solutions of this compound in a deuterated aprotic solvent (e.g., CDCl₃ or DMSO-d₆) at varying concentrations (e.g., 1 M, 0.1 M, 0.01 M).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum for each concentration. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the dilute samples.

-

Data Analysis:

-

Identify the chemical shift of the hydroxyl proton in each spectrum.

-

Plot the chemical shift of the hydroxyl proton as a function of concentration.

-

A flat or nearly flat plot confirms the intramolecular nature of the hydrogen bond.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The formation of a hydrogen bond alters the force constants of the involved bonds, leading to characteristic spectral shifts.[7]

-

O-H Stretch: The IHB weakens the O-H covalent bond, resulting in a red shift (decrease in frequency) of the O-H stretching vibration. The band also becomes significantly broadened. For this compound, this broad absorption is typically observed around 3200 cm⁻¹, compared to the sharp peak at ~3600 cm⁻¹ for a "free" hydroxyl group.[2]

-

C=O Stretch: The electron donation from the hydroxyl group to the carbonyl oxygen through the hydrogen bond slightly weakens the C=O double bond. This leads to a slight red shift in the carbonyl stretching frequency to around 1665 cm⁻¹, compared to ~1700 cm⁻¹ in benzaldehyde.[2]

-

Sample Preparation: Prepare a solution of this compound in a non-polar solvent such as CCl₄. For solid-state analysis, prepare a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-600 cm⁻¹.

-

Data Analysis:

-

Identify the broad O-H stretching band around 3200 cm⁻¹.

-

Identify the C=O stretching band around 1665 cm⁻¹.

-

Compare these frequencies to those of appropriate reference compounds without IHBs (e.g., p-hydroxybenzaldehyde for the O-H stretch and benzaldehyde for the C=O stretch).

-

Similar to NMR, dilution studies can be performed; the positions of the IHB-affected bands will remain unchanged upon dilution.[2]

-

UV-Visible (UV-Vis) Spectroscopy

The IHB can influence the electronic transitions within the molecule, which are observed in the UV-Vis spectrum. The formation of the pseudo-aromatic ring through hydrogen bonding affects the energies of the n→π* and π→π* transitions of the chromophore.[8] The absorption bands of this compound derivatives can be sensitive to solvent polarity (solvatochromism), and the stability of the IHB in different environments can be inferred from these shifts.[9][10]

Quantitative Spectroscopic Data Summary

| Parameter | Typical Value for this compound | Significance |

| ¹H NMR | ||

| δ(OH) Chemical Shift | 10.8 - 11.2 ppm[2] | Highly deshielded proton, indicative of strong H-bonding. |

| Concentration Dependence | Negligible[2][4] | Confirms the intramolecular nature of the H-bond. |

| IR Spectroscopy | ||

| ν(O-H) Stretch | ~3200 cm⁻¹ (broad)[2] | Weakening of the O-H bond due to H-bond formation. |

| ν(C=O) Stretch | ~1665 cm⁻¹[2] | Slight lowering of carbonyl frequency due to electron donation. |

| X-ray Crystallography | ||

| O···O Distance | 2.5 - 2.6 Å[2] | Short distance indicates a strong hydrogen bond. |

Impact on Chemical Reactivity and Physical Properties

The IHB in this compound is not merely a structural feature; it actively modulates the molecule's chemical and physical properties.

-

Acidity: The IHB stabilizes the neutral form of this compound, making the phenolic proton less acidic compared to its para isomer, p-hydroxybenzaldehyde.[2][4] To deprotonate the hydroxyl group, the energetically favorable IHB must be broken.

-

Boiling Point: By satisfying its hydrogen bonding potential internally, this compound has a reduced capacity for intermolecular hydrogen bonding. This results in weaker intermolecular forces and a lower boiling point compared to its isomers that can form extensive intermolecular hydrogen bond networks.[2]

-

Reactivity of the Aldehyde: The electron-donating effect of the hydroxyl group, enhanced by the IHB, can influence the electrophilicity of the carbonyl carbon, affecting its reactivity towards nucleophiles.

Computational and Experimental Workflow Visualization

The characterization of intramolecular hydrogen bonding is a multi-faceted process that integrates experimental and computational approaches.

Caption: Integrated workflow for the study of intramolecular hydrogen bonds.

Implications for Drug Design and Development

The principles gleaned from studying this compound's IHB are directly applicable to medicinal chemistry and drug design.

-

Modulating Physicochemical Properties: The introduction of functional groups capable of forming IHBs is a common strategy to fine-tune a drug candidate's properties. An IHB can increase lipophilicity by masking polar -OH or -NH groups, which can enhance membrane permeability and oral absorption.

-

Conformational Control: IHBs can lock a molecule into a specific, bioactive conformation, reducing the entropic penalty upon binding to a target protein and thus increasing binding affinity.

-

Scaffold Design: The this compound moiety and its derivatives are present in numerous biologically active compounds and are used as scaffolds in the synthesis of pharmaceuticals.[2][11] Understanding the role of the IHB is crucial for designing derivatives with improved activity and properties.

Conclusion

The intramolecular hydrogen bond in this compound is a powerful, localized interaction with far-reaching consequences for the molecule's structure, spectroscopy, and reactivity. It serves as an exemplary system for understanding how subtle non-covalent forces can dictate key molecular properties. The analytical techniques and principles detailed in this guide provide a robust framework for identifying and characterizing IHBs, a skill of critical importance for researchers in chemistry and drug development who seek to rationally design molecules with tailored functions.

References

- 1. knowledgebin.org [knowledgebin.org]

- 2. benchchem.com [benchchem.com]

- 3. Intramolecular hydrogen bonding is found in A this compound class 11 chemistry CBSE [vedantu.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. researchgate.net [researchgate.net]

- 9. UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Salicylaldehyde Derivatives: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldehyde and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, owing to their versatile reactivity and significant biological activities. This guide provides an in-depth exploration of the synthesis and characterization of these vital compounds. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, offering field-proven insights into optimizing reaction outcomes. Furthermore, this document establishes a systematic framework for the comprehensive characterization of this compound derivatives, integrating spectroscopic and spectrometric techniques to ensure structural integrity and purity. Detailed, self-validating protocols are provided to empower researchers to confidently replicate and adapt these methodologies for novel drug discovery and material development.

Introduction: The Significance of the this compound Scaffold

This compound (2-hydroxybenzaldehyde) is an organic compound characterized by a hydroxyl group positioned ortho to an aldehyde group on a benzene ring. This unique arrangement facilitates intramolecular hydrogen bonding, influencing its physical properties and chemical reactivity. Derivatives of this core structure are of immense interest due to their wide-ranging applications. They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Notably, this compound derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial,[2][3] anticancer,[4][5][6][7] and anti-inflammatory properties.[8] Moreover, their inherent photophysical properties have led to their development as fluorescent probes for ion detection.[9][10][11]

The synthesis of these derivatives is therefore a cornerstone of many research programs. The choice of synthetic strategy is paramount and is dictated by the desired substitution pattern, scale, and available starting materials. This guide will focus on the most reliable and widely adopted methods for their preparation.

Synthesis of this compound Derivatives: Core Methodologies

The introduction of a formyl (-CHO) group onto a phenolic ring, particularly at the ortho position to the hydroxyl group, is the key transformation in synthesizing this compound derivatives. Two classical name reactions, the Reimer-Tiemann reaction and the Duff reaction, remain highly relevant for this purpose.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a chemical process used for the ortho-formylation of phenols, with the conversion of phenol to this compound being the simplest example.[12][13] The reaction typically involves treating a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH), followed by acidic workup.[14]

Mechanism and Causality: The reaction's ingenuity lies in the in-situ generation of a highly reactive electrophile, dichlorocarbene (:CCl₂).

-

Carbene Formation: The strong base deprotonates chloroform to form a trichlorocarbanion, which rapidly undergoes alpha-elimination to yield dichlorocarbene.[15]

-

Phenoxide Formation: The base also deprotonates the phenol, generating a phenoxide ion. The negative charge is delocalized into the aromatic ring, significantly increasing its nucleophilicity.[12]

-

Electrophilic Attack: The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene. This attack is preferentially directed to the ortho position, a selectivity attributed to the interaction between the phenoxide oxygen and the incoming electrophile.[12]

-

Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to form the final aldehyde product.[14]

The Duff Reaction

The Duff reaction is another effective method for the ortho-formylation of phenols. It utilizes hexamethylenetetramine (HMTA or hexamine) as the formylating agent in an acidic medium, such as glycerol and boric acid or acetic acid.[16][17][18]

Mechanism and Causality: The Duff reaction proceeds via an electrophilic aromatic substitution mechanism, but the electrophile is different from that in the Reimer-Tiemann reaction.

-

Electrophile Generation: Protonated hexamine acts as a source for an iminium ion electrophile (CH₂=N⁺HR).

-

Electrophilic Attack: The electron-rich phenol attacks the iminium ion, typically at the ortho position, to form a benzylamine intermediate.

-

Oxidation & Hydrolysis: An intramolecular redox reaction occurs, followed by acidic hydrolysis, which converts the benzylamine intermediate into the final aldehyde. The oxygen atom is supplied by water during the hydrolysis step.[16]

Method Selection: A Comparative Analysis

The choice between the Reimer-Tiemann and Duff reactions depends on the substrate and desired outcome.

| Feature | Reimer-Tiemann Reaction | Duff Reaction |

| Formyl Source | Chloroform (CHCl₃) | Hexamine (C₆H₁₂N₄) |

| Conditions | Strongly basic (e.g., NaOH/KOH)[12] | Acidic (e.g., AcOH, TFA)[17] |

| Temperature | Typically heated to initiate[12] | Requires heating (85–120°C)[17] |

| Selectivity | Primarily ortho-formylation[12] | Highly ortho-selective for phenols[16][17] |

| Yields | Often moderate to low | Variable, can be low (20-80%)[17][19] |

| Advantages | Simple reagents | Milder conditions than Reimer-Tiemann |

| Disadvantages | Harsh basic conditions, biphasic system[12], potential for para-isomer | Can have low yields, requires specific solvents |

Comprehensive Characterization of this compound Derivatives

Unambiguous characterization is critical to confirm the identity, purity, and structure of the synthesized derivatives. A multi-technique approach is standard practice.

Spectroscopic Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for identifying key functional groups.

-

O-H Stretch: A broad band between 3100-3400 cm⁻¹ is characteristic of the phenolic hydroxyl group. Its broadness is due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

-

C=O Stretch: A strong, sharp absorption band for the aldehyde carbonyl group appears around 1650-1680 cm⁻¹. This frequency is lower than for typical aromatic aldehydes due to conjugation and hydrogen bonding.

-

C-H Stretch (Aldehydic): Two weak bands are often observed around 2850 cm⁻¹ and 2750 cm⁻¹. The presence of both is a strong indicator of an aldehyde.

-

C=C Stretch (Aromatic): Multiple sharp bands appear in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Aldehydic Proton (-CHO): A sharp singlet appears far downfield, typically between δ 9.5-10.5 ppm.

-

Phenolic Proton (-OH): A broad singlet, also downfield, usually between δ 10.0-12.0 ppm, due to strong intramolecular hydrogen bonding. Its position can be concentration-dependent.

-

Aromatic Protons (Ar-H): Signals appear in the δ 6.5-8.0 ppm range. The coupling patterns (splitting) provide crucial information about the substitution pattern on the aromatic ring.

-

-

¹³C NMR:

-

Carbonyl Carbon (-CHO): A distinct signal in the δ 190-200 ppm region.

-

Aromatic Carbons: Signals appear between δ 110-165 ppm. The carbon bearing the hydroxyl group (C-OH) is typically found around δ 155-162 ppm.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule. This compound derivatives typically show two main absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to the substituents on the aromatic ring and the solvent used.[20]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its elemental composition.

-

Molecular Ion Peak (M⁺•): This peak corresponds to the molecular weight of the compound. Its presence is a primary confirmation of successful synthesis.

-

Fragmentation Patterns: Common fragmentations include the loss of the formyl group (-CHO, 29 Da) or the loss of carbon monoxide (-CO, 28 Da) from the molecular ion. The fragmentation pattern serves as a fingerprint for the molecule.[21][22]

| Technique | Information Provided | Expected Values for this compound |

| FT-IR | Functional Groups | O-H: ~3200 cm⁻¹ (broad), C=O: ~1665 cm⁻¹, Ar C=C: 1450-1600 cm⁻¹ |

| ¹H NMR | Proton Environment | -CHO: ~9.9 ppm (s), -OH: ~11.0 ppm (s), Ar-H: 6.8-7.6 ppm (m) |

| ¹³C NMR | Carbon Skeleton | C=O: ~196 ppm, C-OH: ~161 ppm, Ar-C: 117-136 ppm |

| MS (EI) | Molecular Weight & Formula | M⁺• at m/z = 122; Key fragment at m/z = 121 ([M-H]⁺) |

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol: Synthesis of 3,5-di-tert-butylthis compound via Duff Reaction

This protocol is adapted from established methods for the synthesis of a substituted this compound.[16]

Objective: To synthesize 3,5-di-tert-butylthis compound from 2,4-di-tert-butylphenol.

Materials:

-

2,4-di-tert-butylphenol

-

Hexamine (HMTA)

-

Glacial Acetic Acid

-

Hydrochloric Acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,4-di-tert-butylphenol (20.6 g, 0.1 mol) and hexamine (28.0 g, 0.2 mol).

-

Solvent Addition: Add 150 mL of glacial acetic acid to the flask.

-

Causality Insight: Acetic acid serves as both the solvent and the acidic medium required to generate the iminium electrophile from hexamine.

-

-

Heating: Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring. Maintain reflux for 4 hours. The solution will typically turn a dark orange or brown color.

-

Hydrolysis: After cooling slightly, slowly and carefully add 50 mL of concentrated HCl to the reaction mixture through the condenser. A vigorous reaction may occur.

-

Validation Check: This acidic hydrolysis step is crucial to break down the intermediate complex and liberate the final aldehyde product.

-

-

Second Reflux: Heat the mixture back to reflux for an additional 30 minutes to ensure complete hydrolysis.

-

Workup: Cool the mixture to room temperature and pour it into 500 mL of cold water. A yellow solid should precipitate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers.

-

Washing: Wash the combined organic layer with water (2 x 100 mL) and then with saturated sodium bicarbonate solution (2 x 50 mL) to remove residual acid.

-

Validation Check: Effervescence during the bicarbonate wash confirms the presence of acid, which is being neutralized.

-

-

Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude yellow solid can be purified by recrystallization from ethanol or hexane to yield bright yellow crystals.

Expected Outcome: Yields typically range from 40-60%. The melting point of the pure product should be 61-63°C. The structure should be confirmed using the characterization techniques outlined in Section 3.

Protocol: Sample Preparation for Characterization

FT-IR (KBr Pellet):

-

Grind 1-2 mg of the dry, purified product with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Acquire the spectrum. The pellet should be transparent to ensure good signal quality.

NMR (¹H and ¹³C):

-

Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. The solution must be clear and free of suspended solids for optimal resolution.

Mass Spectrometry (Electron Ionization - EI):

-

Dissolve a small amount (<1 mg) of the sample in a volatile solvent like dichloromethane or methanol.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

-

The instrument will volatilize the sample and ionize it. Acquire the mass spectrum.

Applications of this compound Derivatives

The functional versatility of this compound derivatives makes them valuable in several fields:

-

Anticancer Agents: Many derivatives, particularly hydrazone and Schiff base forms, have shown potent cytotoxic activity against various cancer cell lines, including leukemia and breast cancer.[4][5][6][7] The presence of substituents like methoxy groups can significantly enhance their antiproliferative effects.[4][5]

-

Antimicrobial Agents: Halogenated, nitro-substituted, and further hydroxylated salicylaldehydes exhibit significant activity against a broad spectrum of bacteria and fungi, making them lead compounds for developing new antimicrobial drugs.[2][23][24]

-

Fluorescent Sensors: The ability of the this compound scaffold to chelate metal ions and the associated changes in fluorescence make them excellent candidates for selective and sensitive ion detection, such as for Zn²⁺ and Al³⁺.[9][10][11]

Conclusion

The synthesis and characterization of this compound derivatives are fundamental activities in modern chemical and pharmaceutical research. A thorough understanding of the mechanisms behind classical synthetic routes like the Reimer-Tiemann and Duff reactions allows for rational optimization and adaptation. Coupled with a systematic and multi-faceted characterization approach using FT-IR, NMR, and MS, researchers can ensure the production of well-defined and pure compounds. The diverse biological and photophysical properties of this scaffold confirm that this compound derivatives will continue to be a fertile ground for innovation in drug discovery and materials science.

References

- 1. scienceinfo.com [scienceinfo.com]

- 2. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on this compound [scirp.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Cytotoxic Activity of Novel this compound Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and cytotoxic activity of new this compound benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of this compound-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights | MDPI [mdpi.com]

- 9. Fluorescent studies of this compound and other related carbonyl compounds for the selective and sensitive detection of zinc(II) ions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.atu.ie [pure.atu.ie]

- 11. Schiff Base Compounds Derived from 5-Methyl this compound as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 13. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 14. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 15. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 16. Duff reaction - Wikipedia [en.wikipedia.org]

- 17. grokipedia.com [grokipedia.com]

- 18. scholarworks.uni.edu [scholarworks.uni.edu]

- 19. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 20. researchgate.net [researchgate.net]

- 21. This compound(90-02-8) MS [m.chemicalbook.com]

- 22. massbank.eu [massbank.eu]

- 23. sphinxsai.com [sphinxsai.com]

- 24. mdpi.com [mdpi.com]

Theoretical studies on Salicylaldehyde electronic properties

An In-Depth Technical Guide to the Theoretical and Electronic Properties of Salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SA) is a cornerstone molecule in the study of photoactive organic compounds, primarily due to its remarkable electronic properties governed by a stable intramolecular hydrogen bond (IHB). Upon photoexcitation, it undergoes an ultrafast excited-state intramolecular proton transfer (ESIPT), a phenomenon that results in a significant Stokes shift and unique dual fluorescence characteristics. This technical guide provides a comprehensive exploration of the theoretical principles and computational methodologies used to investigate the electronic properties of this compound. We delve into the causality behind the selection of quantum chemical methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), detailing the workflows for accurately predicting ground and excited-state behaviors. Furthermore, we examine how environmental factors like solvents and structural modifications through substituents modulate these properties. This guide is designed to equip researchers and professionals with the foundational knowledge and practical insights required to harness the unique photophysical characteristics of this compound and its derivatives for advanced applications in chemosensing, molecular switching, and materials science.

Introduction: The Significance of this compound's Electronic Structure

This compound is an aromatic aldehyde with a hydroxyl group ortho to the carbonyl group. This specific arrangement facilitates the formation of a strong intramolecular hydrogen bond (IHB) between the phenolic hydrogen and the carbonyl oxygen, creating a stable six-membered quasi-aromatic ring. This structural feature is the linchpin of its fascinating photochemistry.

The most critical electronic process in this compound is the Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorbing a photon, the molecule is promoted from its ground electronic state (S₀) to an excited state (S₁). In this excited state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen are significantly enhanced.[1] This triggers an ultrafast, virtually barrierless transfer of the proton from the hydroxyl group to the carbonyl group, converting the initial enol tautomer into a keto tautomer within the femtosecond timescale.[2]

This transient keto tautomer is responsible for the characteristic fluorescence of this compound, which is emitted at a much longer wavelength than its absorption. This large separation between absorption and emission maxima, known as a Stokes shift, is a hallmark of the ESIPT process.[1] Understanding and predicting these electronic behaviors are paramount for designing novel molecules with tailored photophysical properties for diverse applications, including:

-

Fluorescent Probes and Chemosensors: The ESIPT fluorescence is highly sensitive to the local environment, making SA derivatives excellent candidates for detecting metal ions (e.g., Zn²⁺, Al³⁺), anions, and biologically relevant molecules.[3][4][5]

-

Photochromic Materials and Molecular Switches: The reversible nature of the proton transfer can be exploited to create materials that change their properties upon exposure to light.[2]

-

Nonlinear Optical (NLO) Materials: The significant charge redistribution during the ESIPT process contributes to high hyperpolarizability, a key requirement for NLO applications in telecommunications and optical data processing.[6][7]

This guide provides a deep dive into the theoretical frameworks that allow for the precise characterization and prediction of these phenomena.

Ground and Excited-State Properties: A Quantum Chemical Perspective

Theoretical chemistry provides indispensable tools for elucidating the electronic structure and dynamics of this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for these investigations, offering a balance of computational accuracy and efficiency.[1][8]

The Ground State (S₀) Enol Form

In the ground state, this compound exists predominantly in its enol form. DFT calculations, commonly using functionals like B3LYP or M06 with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to optimize the molecular geometry.[7][8] These calculations confirm the planarity of the molecule and the presence of the IHB, which strengthens the quasi-aromatic ring system. Vibrational frequency analysis is a critical subsequent step to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Photoexcitation and the ESIPT Pathway

The electronic transitions are typically modeled using TD-DFT.[1][7] The absorption spectrum is predicted by calculating the vertical excitation energies from the optimized S₀ geometry. For this compound, the lowest energy absorption band is primarily attributed to a π → π* transition.[9]

The magic of ESIPT happens on the S₁ potential energy surface (PES). Upon excitation, there is a significant redistribution of electron density, which drives the proton transfer. Theoretical studies demonstrate that this process is facilitated by a reduction in the size of the hydrogen-bonded quasi-aromatic ring in the excited state.[1] The proton transfer leads to the formation of the excited keto tautomer (K), which is more stable than the excited enol form (E). The subsequent radiative decay (fluorescence) occurs from this K* state back to the ground state keto form (K), which is unstable and rapidly reverts to the enol form. This entire cycle is responsible for the observed dual fluorescence and large Stokes shift.

For a more rigorous description of the PES, especially in cases where TD-DFT may be less reliable, advanced multireference methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) can be employed.[10] These methods provide a more accurate description of the potential energy functions, though at a significantly higher computational cost.[10]

The workflow for investigating the ESIPT process is visualized below.

Methodologies: A Practical Guide

Computational Protocol for ESIPT Analysis

This protocol outlines a standard workflow using the Gaussian suite of programs, a common choice for such studies.[8]

-

Step 1: Ground State Optimization:

-

Construct the initial 3D structure of the this compound molecule.

-

Perform a geometry optimization in the ground state (S₀) using DFT. A common level of theory is B3LYP/6-311+G(d,p).

-

Causality: This step finds the most stable arrangement of atoms (the enol form) and provides key structural parameters.

-

-

Step 2: Vibrational Frequency Calculation:

-